Cas no 921557-61-1 (3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide)

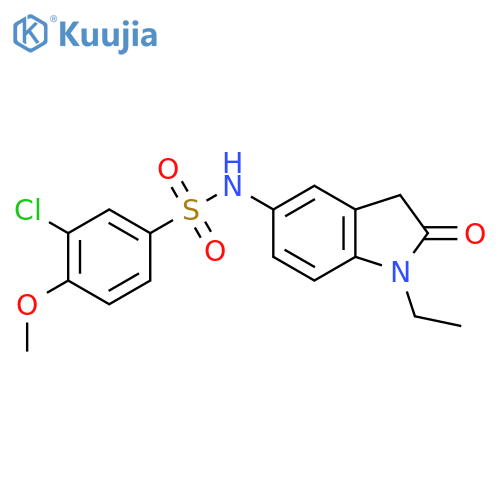

921557-61-1 structure

商品名:3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide

- 921557-61-1

- SR-01000911426-1

- 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide

- F2256-0073

- SR-01000911426

- 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide

- AKOS024631966

-

- インチ: 1S/C17H17ClN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3

- InChIKey: JJLYNADVJXDTJQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)S(NC1C=CC2=C(C=1)CC(N2CC)=O)(=O)=O)OC

計算された属性

- せいみつぶんしりょう: 380.0597559g/mol

- どういたいしつりょう: 380.0597559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 594

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 84.1Ų

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2256-0073-10μmol |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-75mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-5μmol |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-20mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-30mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-25mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-15mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-50mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-100mg |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2256-0073-2μmol |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide |

921557-61-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

921557-61-1 (3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量